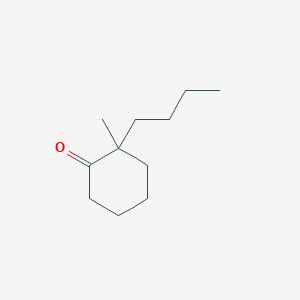
2-n-Butyl-2-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Butyl-2-methylcyclohexanone is an organic compound belonging to the class of cycloalkanes, specifically a substituted cyclohexanone It is characterized by a six-membered carbon ring with a ketone functional group and two alkyl substituents: a butyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-2-methylcyclohexanone typically involves the alkylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with n-butyl bromide in the presence of a strong base such as sodium amide in liquid ammonia . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-n-Butyl-2-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., n-butyl bromide) in the presence of strong bases like sodium amide in liquid ammonia.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanones depending on the alkylating agent used.
Wissenschaftliche Forschungsanwendungen
2-n-Butyl-2-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-n-Butyl-2-methylcyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Methylcyclohexanone: A simpler analog with only a methyl substituent.
2,2-Dimethylcyclohexanone: Contains two methyl groups at the same position.
Cyclohexanone: The parent compound with no alkyl substituents.
Uniqueness: 2-n-Butyl-2-methylcyclohexanone is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
1197-78-0 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
InChI-Schlüssel |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
Kanonische SMILES |
CCCCC1(CCCCC1=O)C |
Synonyme |
2-n-Butyl-2-methylcyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















